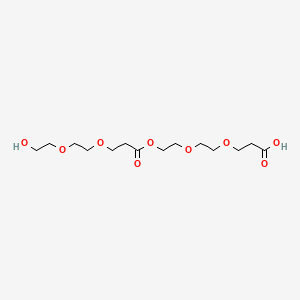

Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H26O9 |

|---|---|

Molecular Weight |

338.35 g/mol |

IUPAC Name |

3-[2-[2-[3-[2-(2-hydroxyethoxy)ethoxy]propanoyloxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C14H26O9/c15-3-6-21-9-7-20-5-2-14(18)23-12-11-22-10-8-19-4-1-13(16)17/h15H,1-12H2,(H,16,17) |

InChI Key |

VTFOHEBMMRPUJE-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOC(=O)CCOCCOCCO)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid: A Heterobifunctional Linker for Advanced Bioconjugation

This technical guide provides a comprehensive overview of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid, a discrete polyethylene glycol (dPEG®) linker increasingly utilized in the fields of bioconjugation, drug delivery, and targeted therapeutics. We will delve into its core physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker technologies in their work.

Introduction: The Critical Role of Linkerology in Modern Therapeutics

The advent of targeted therapies has revolutionized medicine, enabling the precise delivery of potent molecules to specific cells or tissues, thereby maximizing efficacy while minimizing off-target toxicity.[] At the heart of these sophisticated therapeutic modalities lies the linker, a chemical entity that connects the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic agent or a protein degrader). The linker is far from a passive spacer; its chemical structure, length, flexibility, and hydrophilicity are critical determinants of the overall performance of the conjugate.[2][3]

Polyethylene glycol (PEG) linkers have emerged as a cornerstone in bioconjugation due to their unique combination of properties. They are highly water-soluble, biocompatible, non-immunogenic, and exhibit favorable pharmacokinetic properties.[4] The use of discrete PEG (dPEG®) linkers, which have a defined molecular weight and structure, allows for the synthesis of homogenous conjugates with predictable properties, a significant advantage over traditional polydisperse PEG reagents.[]

This compound is a heterobifunctional dPEG® linker featuring a terminal hydroxyl group and a terminal carboxylic acid. This architecture allows for the sequential and controlled conjugation of two different molecules, making it a valuable tool for the construction of complex bioconjugates.

Molecular Structure and Physicochemical Properties

The precise chemical structure of this compound is fundamental to its function as a linker.

Chemical Structure

The IUPAC name for this molecule is 3-[2-[2-[3-[2-(2-hydroxyethoxy)ethoxy]propanoyloxy]ethoxy]ethoxy]propanoic acid.[6] Its structure consists of two diethylene glycol units linked by a propionate ester, with a terminal hydroxyl group at one end and a propionic acid at the other.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this linker are crucial for its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C14H26O9 | [6] |

| Molecular Weight | 338.35 g/mol | [7] |

| Appearance | Colorless to pale yellow viscous liquid (predicted) | [] |

| Solubility | Miscible with water, ethanol, and DMSO; insoluble in non-polar solvents (predicted for a similar molecule) | [] |

| XLogP3 | -1.7 | [6] |

| pKa (of the carboxylic acid) | ~4.7 (estimated based on similar structures) | N/A |

Note: Some properties are for a structurally similar but smaller molecule, Hydroxy-PEG2-acid, and are provided as an estimate.

The high water solubility and negative XLogP3 value underscore the hydrophilic nature of this linker, which is a key advantage in many bioconjugation applications. This hydrophilicity can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall solubility of the final conjugate.[2][3]

Synthesis and Purification

Illustrative Synthetic Strategy

A potential synthetic route could involve the reaction of two equivalents of diethylene glycol monomethyl ether with succinic anhydride, followed by esterification and subsequent deprotection steps. A more direct, yet illustrative, approach for a similar, simpler structure is provided below.

Illustrative Synthesis of a Heterobifunctional PEG-acid Linker:

This protocol describes a general method for creating a PEG linker with a terminal hydroxyl and a terminal carboxylic acid.

Figure 2: General synthetic workflow for a heterobifunctional PEG linker.

Step-by-Step Conceptual Protocol:

-

Protection of Starting Materials: Begin with a diethylene glycol molecule where one hydroxyl group is protected with a suitable protecting group (e.g., a tert-butyldimethylsilyl group). Similarly, start with a propionic acid derivative where the carboxylic acid is protected (e.g., as a tert-butyl ester).

-

First PEGylation: React the protected diethylene glycol with a suitable activating agent (e.g., tosyl chloride) to make the free hydroxyl group a good leaving group. Then, react this with a second molecule of protected diethylene glycol to form a tetraethylene glycol derivative with one protected hydroxyl group.

-

Esterification: Deprotect the hydroxyl group of the tetraethylene glycol derivative and react it with the protected propionic acid derivative in the presence of a coupling agent (e.g., DCC or EDC) to form the ester linkage.

-

Deprotection: Sequentially deprotect the terminal hydroxyl and carboxylic acid groups using appropriate reagents and conditions that do not cleave the ester bond.

Purification and Characterization

The purification of PEG linkers can be challenging due to their often-oily nature and high polarity.[]

Purification Techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying PEGylated molecules. A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Column Chromatography: Silica gel chromatography can be employed, often requiring polar solvent systems such as dichloromethane/methanol or chloroform/methanol.

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and assessing the purity of the final product.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the linker.

Applications in Drug Development

The heterobifunctional nature of this compound makes it a versatile tool for a range of applications in drug development, most notably in the construction of PROTACs and ADCs.

PROTACs: Hijacking the Cellular Machinery for Protein Degradation

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[7] The linker plays a crucial role in orienting the target protein and the E3 ligase for efficient ternary complex formation.[2]

The hydrophilic and flexible nature of the PEG chain in this compound can enhance the solubility and cell permeability of the PROTAC molecule.[9] The defined length of this dPEG® linker allows for systematic optimization of the distance between the two ligands to achieve optimal degradation efficacy.

Illustrative Protocol for PROTAC Synthesis using a PEG-acid Linker:

This protocol describes a general approach for conjugating a target protein ligand and an E3 ligase ligand using a heterobifunctional PEG linker with a carboxylic acid and another reactive group (in this case, an amine, which would be the next step after reacting the hydroxyl end of our topic molecule).

Figure 3: General workflow for PROTAC synthesis using a heterobifunctional PEG linker.

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid: Dissolve the this compound (1.1 equivalents) and an amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir at room temperature for 2-4 hours.

-

First Conjugation: Monitor the reaction by LC-MS. Once complete, the intermediate E3 ligase ligand-linker conjugate is formed.

-

Modification of the Hydroxyl Group (Not shown in diagram): The terminal hydroxyl group of the intermediate would then be converted to a reactive group (e.g., a tosylate or a mesylate) or an amine for the next coupling step.

-

Second Conjugation: The modified intermediate is then reacted with the target protein ligand (containing a complementary reactive group) under appropriate conditions to form the final PROTAC molecule.

-

Purification and Characterization: The final PROTAC is purified by preparative HPLC and characterized by NMR and high-resolution mass spectrometry (HRMS).

Antibody-Drug Conjugates (ADCs): Targeted Delivery of Cytotoxic Payloads

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[] The linker in an ADC must be stable in circulation but allow for the efficient release of the payload upon internalization into the target cell.

PEG linkers are often incorporated into ADCs to improve their aqueous solubility, reduce aggregation, and enhance their pharmacokinetic properties.[4] The hydrophilicity of this compound can be particularly beneficial when working with hydrophobic cytotoxic drugs. The heterobifunctional nature of this linker allows for the attachment of the payload to one end and conjugation to the antibody (typically via lysine or cysteine residues) at the other.

Experimental Workflow for ADC Synthesis:

-

Payload-Linker Synthesis: The carboxylic acid end of this compound is activated (e.g., as an NHS ester) and reacted with an amine-containing cytotoxic payload.

-

Antibody Modification: The terminal hydroxyl group of the payload-linker conjugate is then modified to a reactive group (e.g., a maleimide) that can specifically react with reduced cysteine residues on the antibody.

-

Conjugation: The maleimide-activated payload-linker is then incubated with the partially reduced antibody to form the final ADC.

-

Purification and Characterization: The ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody and small molecules. The drug-to-antibody ratio (DAR) is a critical quality attribute that is determined by techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.

Conclusion and Future Perspectives

This compound represents a valuable tool in the ever-expanding toolbox of bioconjugation reagents. Its well-defined structure, hydrophilicity, and heterobifunctional nature provide researchers and drug developers with a high degree of control over the design and synthesis of complex therapeutic and diagnostic agents. As the demand for more sophisticated and homogenous bioconjugates continues to grow, the use of discrete PEG linkers like the one described in this guide will undoubtedly become even more prevalent. Future research will likely focus on the development of novel dPEG® linkers with different lengths, functionalities, and cleavage properties to further refine the performance of targeted therapeutics.

References

-

Creative Biolabs. What are PEG Linkers? [Link]

-

Glyco MindSynth. Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, ethyl ester. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Hydroxy-PEG2-acid: High-Purity PEG Derivative for Pharmaceutical & Chemical Applications. [Link]

-

PubChem. This compound. [Link]

-

National Institutes of Health. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. [Link]

-

MedChemExpress. This compound | PROTAC连接子| MCE. [Link]

- Google Patents. Process for the preparation of 2-ethoxy-3-[4-(2-{methanesulphonyloxyphenyl}ethoxy) phenil] propanoic acid.

-

MDPI. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]

-

MDPI. Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment. [Link]

-

ResearchGate. Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

-

ResearchGate. Targeted Drug Delivery and Carboxylic Acids. [Link]

Sources

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 6. This compound | C14H26O9 | CID 162640832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

Introduction: The Foundational Role of Short-Chain PEG Linkers in Modern Bioconjugation

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxy-PEG2-Linker

In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is not merely a passive spacer but a critical determinant of a conjugate's success.[1][2] It profoundly influences stability, solubility, pharmacokinetics, and the overall therapeutic index.[3] Among the diverse classes of linkers, short-chain, monodisperse polyethylene glycol (PEG) linkers have become essential tools for drug development professionals.[4][5]

This guide provides a detailed examination of a fundamental building block in this class: the Hydroxy-PEG2-linker. We will dissect its core physicochemical properties, provide field-proven experimental protocols for its characterization and functionalization, and explain the causal relationships between its structure and its function in complex bioconjugates. This document is intended for researchers, chemists, and drug development scientists who require a deep, practical understanding of this versatile molecule.

Core Physicochemical Profile

The Hydroxy-PEG2-linker, systematically named 2-(2-(2-hydroxyethoxy)ethoxy)ethanol, is a discrete, monodisperse PEG molecule. Unlike polydisperse PEG polymers, which have a range of molecular weights, each Hydroxy-PEG2-linker molecule has a precise and defined structure, ensuring consistency in bioconjugation and the final product's homogeneity.[6]

Molecular Structure and Composition

The fundamental structure consists of two repeating ethylene oxide units terminated by a primary hydroxyl group. This structure is the source of its unique and highly advantageous properties.

Caption: Workflow for conjugating a carboxylic acid payload to Hydroxy-PEG2-linker.

Experimental Protocols: Characterization and Application

Scientific integrity demands that every component in a therapeutic construct be rigorously validated. The following protocols provide a framework for the characterization and utilization of the Hydroxy-PEG2-linker.

Protocol: Purity and Identity Confirmation via ¹H NMR and LC-MS

This protocol establishes a self-validating system to confirm the structure and purity of the starting material.

A. ¹H NMR Spectroscopy

-

Objective: To confirm the presence of the PEG backbone and the terminal hydroxyl group, and to assess purity.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the Hydroxy-PEG2-linker in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Solvent Choice Rationale: DMSO-d₆ is particularly useful as it often resolves the hydroxyl proton peak at a stable chemical shift (~4.56 ppm), which does not significantly shift with concentration, unlike in other solvents. [7] 3. Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Interpretation:

-

PEG Backbone: Expect a complex multiplet around 3.5-3.7 ppm corresponding to the methylene protons (-CH₂CH₂O-) of the ethylene glycol units. [8] * Hydroxyl Proton (-OH): In DMSO-d₆, a triplet should appear around 4.56 ppm. [7]The disappearance of this peak upon derivatization of the hydroxyl group confirms a successful reaction.

-

Purity Assessment: The absence of significant unassigned peaks indicates high purity. The integration of the backbone peaks relative to any impurity peaks can be used for quantification. Note that ¹³C satellite peaks can appear and should not be mistaken for impurities. [9][10] B. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

-

-

Objective: To confirm the molecular weight and assess the purity of the monodisperse linker.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the linker in a suitable solvent mixture (e.g., 50:50 water:acetonitrile).

-

Chromatography: Use a reverse-phase HPLC column (e.g., C18) with a gradient of water and acetonitrile (both typically containing 0.1% formic acid) to elute the compound.

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Data Interpretation:

-

Expected Ion: Look for the protonated molecule [M+H]⁺ at m/z 151.18 and the sodium adduct [M+Na]⁺ at m/z 173.16.

-

Purity: A single major peak in the chromatogram with the correct mass spectrum confirms the purity and identity of the linker. The high resolution of modern MS can provide mass accuracies of <0.01%. [11][12]

-

-

Protocol: Functionalization of Hydroxy-PEG2-Linker with a Carboxylic Acid

-

Objective: To demonstrate a standard procedure for covalently attaching a molecule with a carboxylic acid group to the linker.

-

Methodology:

-

Reagents: Hydroxy-PEG2-linker, a carboxylic acid-containing molecule (Payload-COOH), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS (N-Hydroxysuccinimide).

-

Activation Step (Causality): The carboxylic acid is first activated with EDC and NHS to form a more reactive NHS-ester. This intermediate is less susceptible to hydrolysis than the EDC-activated species alone and reacts efficiently with the hydroxyl group of the PEG linker.

-

Procedure: a. Dissolve Payload-COOH (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in an anhydrous solvent like DMF or DCM. b. Stir the reaction at room temperature for 1-4 hours to form the NHS-ester. c. Add the Hydroxy-PEG2-linker (1.5-2.0 eq) to the reaction mixture. The excess linker ensures complete consumption of the valuable activated payload. d. Allow the reaction to proceed for 12-24 hours at room temperature.

-

Monitoring and Purification: Monitor the reaction progress by LC-MS, looking for the consumption of the starting material and the appearance of the product peak with the expected mass. Purify the final conjugate using flash chromatography or preparative HPLC.

-

Validation: Confirm the structure of the purified product using ¹H NMR and LC-MS as described in Protocol 4.1.

-

Applications in Drug Development: The "Why" Behind the Choice

The selection of Hydroxy-PEG2-linker is a strategic decision driven by the need to optimize a drug candidate's properties.

-

Improving Pharmacokinetics: The hydrophilic nature of the PEG chain increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life. [5][13]This often leads to improved in vivo efficacy. [3]* Enhancing Solubility and Stability: For ADCs, conjugating a highly potent but hydrophobic cytotoxic drug can lead to aggregation and loss of efficacy. A PEG linker mitigates this by "shielding" the hydrophobic drug, improving solubility and preventing aggregation, which can allow for a higher drug-to-antibody ratio (DAR). [1][5][]* Reducing Immunogenicity: The flexible PEG chain can mask potential epitopes on a therapeutic protein or payload, reducing the likelihood of an immune response. [4][15]* PROTACs: In PROTAC design, the linker's length and flexibility are critical for enabling the optimal orientation of the target protein and the E3 ligase to form a productive ternary complex. Short, hydrophilic PEG linkers like Hydroxy-PEG2 are ideal for providing the necessary spacing and solubility. [2][]

Caption: A self-validating workflow for the characterization and use of Hydroxy-PEG2-linker.

Conclusion

The Hydroxy-PEG2-linker is more than a simple spacer; it is a sophisticated chemical tool that empowers drug developers to rationally design and optimize advanced therapeutics. Its well-defined structure, superior hydrophilicity, robust stability, and versatile reactivity make it an invaluable asset in the development of ADCs, PROTACs, and other complex bioconjugates. A thorough understanding and rigorous analytical characterization of this linker, as outlined in this guide, are foundational to ensuring the quality, consistency, and ultimate success of the final therapeutic product.

References

-

PubMed. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. [Link]

-

ADC Review. PEG Linkers. [Link]

-

Labinsights. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]

-

ACS Publications. Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines | Analytical Chemistry. [Link]

-

ScienceDirect. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]

-

ACS Omega. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]

-

AxisPharm. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. [Link]

-

NIH National Library of Medicine. From Synthesis to Characterization of Site-Selective PEGylated Proteins. [Link]

-

Ingenieria Analitica Sl. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. [Link]

-

ResearchGate. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]

-

ACS Publications. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization | ACS Omega. [Link]

-

ResearchGate. Proton NMR characteristics of polyethylene glycol and derivatives. [Link]

-

The Royal Society of Chemistry. PEG-S – 1H NMR (400 MHz, CDCl3) δ. [Link]

-

NIH National Library of Medicine. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host. [Link]

-

Interchim. PEGylation reagents (linkers, crosslinkers and labels). [Link]

-

ResearchGate. Oxidative mechanism for ether scission of PEG by a synergistic mixed culture, as proposed by Kawai (53). [Link]

-

Royal Society of Chemistry. Effect of the side ethylene glycol and hydroxyl groups on the polymerization kinetics of oligo(ethylene glycol methacrylates). An experimental and modeling investigation. [Link]

-

ResearchGate. Investigation of the Impact of Hydrolytically Cleavable Groups on the Stability of Poly(ethylene glycol) Based Hydrogels Cross‐Linked via the Inverse Electron Demand Diels–Alder (iEDDA) Reaction. [Link]

-

MCE. Hydroxy-PEG2-(CH2)2-Boc. [Link]

-

MDPI. Polyethylene Glycol (PEG)-Based Wet-Adhesive Absorbable Bone Wax for Osseous Hemostasis and Repair. [Link]

-

PubMed. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]

-

AxisPharm. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents. [Link]

-

PubMed Central. End-Group Effects on the Properties of PEG-co-PGA Hydrogels. [Link]

-

PubMed. Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substrates in neuronal cell culture. [Link]

-

ResearchGate. Crosslinked polymer networks of poly(ethylene glycol) (PEG) and hydroxyl terminated poly(dimethyl siloxane) (HTPDMS) as polymeric phase change material for thermal energy storage. [Link]

Sources

- 1. adcreview.com [adcreview.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. labinsights.nl [labinsights.nl]

- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 15. creativepegworks.com [creativepegworks.com]

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Authored by a Senior Application Scientist

Abstract

In the landscape of modern biopharmaceuticals and diagnostics, the precise and stable linkage of biomolecules is of utmost importance.[1] Heterobifunctional Polyethylene Glycol (PEG) linkers have become essential tools in bioconjugation, facilitating the covalent attachment of two different molecular entities with high specificity and control.[1] These versatile linkers feature a central PEG core, which provides favorable physicochemical properties, flanked by two distinct reactive terminal groups.[1] This dual reactivity is the foundation of their utility, enabling the sequential and directed conjugation of molecules such as antibodies, peptides, small molecule drugs, and imaging agents.[1] This technical guide offers a comprehensive overview of heterobifunctional PEG linkers, their chemical diversity, and their applications in bioconjugation, supported by detailed protocols and visual diagrams.

Introduction: The Strategic Advantage of Heterobifunctional PEG Linkers

The covalent modification of biological molecules, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of biopharmaceuticals.[2] This process involves attaching chains of polyethylene glycol (PEG), a non-toxic and non-immunogenic polymer, to molecules such as proteins, peptides, and antibody fragments.[2] PEGylation can improve a drug's solubility, stability, and circulation time in the bloodstream, while also reducing its immunogenicity and susceptibility to enzymatic degradation.[2][3]

Heterobifunctional PEG linkers represent a significant advancement in PEGylation technology.[4] Unlike their homobifunctional counterparts which have identical reactive groups at both ends, heterobifunctional linkers possess two different terminal functional groups.[5] This unique feature allows for controlled, stepwise conjugation reactions, minimizing the formation of undesirable byproducts and leading to a more homogenous and well-defined final product.[5][6]

The PEG component itself offers several key benefits:

-

Enhanced Solubility: The hydrophilic nature of PEG improves the water solubility of hydrophobic molecules, which is crucial for biological applications.[3][][8][9][10]

-

Improved Pharmacokinetics: The increased size of a PEGylated molecule reduces its clearance by the kidneys, extending its circulation half-life.[3][6][]

-

Reduced Immunogenicity: The PEG chain can act as a shield, masking the conjugated molecule from the immune system.[3][][10][11]

The Chemistry of Precision: A-to-B Conjugation

The power of heterobifunctional PEG linkers lies in their ability to connect two different molecules (Molecule A and Molecule B) in a controlled manner. This is achieved through the specific reactivity of the terminal functional groups. A common strategy involves a two-step process:

-

Activation: The first molecule (e.g., a protein with available amine groups) is reacted with one end of the heterobifunctional linker (e.g., an NHS ester).

-

Conjugation: After removing the excess linker, the second molecule (e.g., a peptide with a sulfhydryl group) is added to react with the other end of the linker (e.g., a maleimide group).

This sequential approach ensures a high yield of the desired A-PEG-B conjugate.

2.1. Common Functional Groups and Their Targets

The choice of functional groups on the linker is dictated by the available reactive sites on the molecules to be conjugated.

| Functional Group | Target on Biomolecule | Resulting Bond | pH for Optimal Reaction |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) (e.g., Lysine residues, N-terminus) | Amide | 7.0 - 9.0[1] |

| Maleimide | Sulfhydryls (-SH) (e.g., Cysteine residues) | Thioether | 6.5 - 7.5[1] |

| Azide (-N₃) | Alkynes (-C≡CH) or Strained Alkynes (e.g., DBCO) | Triazole | 4.0 - 10.0 (CuAAC), 4.0 - 9.0 (SPAAC)[1] |

| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) (requires activation, e.g., with EDC/NHS) | Amide | 4.5 - 7.5 |

| Aldehyde (-CHO) | Primary Amines (-NH₂) (via reductive amination) | Secondary Amine | ~6.0 - 7.0 |

Table 1: Common reactive groups on heterobifunctional PEG linkers and their corresponding targets and reaction conditions.

2.2. The Rise of "Click Chemistry"

"Click chemistry" refers to reactions that are rapid, efficient, and highly specific.[9] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are prime examples and have become invaluable in bioconjugation.[9] Heterobifunctional PEG linkers featuring azide or alkyne groups allow for bioorthogonal conjugation, meaning the reaction proceeds without interfering with biological functional groups.[9] For instance, a DBCO-PEG-NHS ester can be used to first label a protein with a DBCO group, which can then be "clicked" to a molecule containing an azide.[1]

Applications in Drug Development and Beyond

The versatility of heterobifunctional PEG linkers has led to their widespread use in various fields.

3.1. Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[11][12] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload.[][11] The PEG spacer enhances the solubility and stability of the ADC and can influence the drug release mechanism.[][13]

Caption: General experimental workflow for ADC synthesis.

3.2. Peptide and Protein Modification

Heterobifunctional PEG linkers are used to improve the therapeutic properties of proteins and peptides.[14][15] For example, PEGylation can extend the half-life of a therapeutic protein, reducing the required dosing frequency.[16] Site-specific PEGylation, which targets a particular amino acid residue, allows for precise control over the location of PEG attachment, preserving the biological activity of the protein.[17]

3.3. Nanoparticle Functionalization

These linkers are also employed to functionalize the surface of nanoparticles for targeted drug delivery and imaging applications.[18][19] For instance, a heterobifunctional PEG linker can be used to attach a targeting ligand (e.g., an antibody or peptide) to a nanoparticle, enabling it to specifically bind to cancer cells.[18]

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for common bioconjugation reactions using heterobifunctional PEG linkers.

4.1. Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).[1]

Materials:

-

Protein-NH₂ (e.g., antibody)

-

Molecule-SH (e.g., cysteine-containing peptide)

-

NHS-Ester-PEGn-Maleimide linker

-

Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.2-8.5

-

Reaction Buffer B: PBS, pH 6.5-7.5

-

Desalting columns

Procedure:

Step A: Activation of Protein-NH₂

-

Prepare the Protein-NH₂ at a concentration of 1-5 mg/mL in Reaction Buffer A.[20]

-

Dissolve the NHS-Ester-PEGn-Maleimide linker in a compatible solvent (e.g., DMSO) and immediately add a 5- to 20-fold molar excess to the protein solution.[20]

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[20]

-

Remove the excess, non-reacted linker using a desalting column equilibrated with Reaction Buffer B.[20] The eluate contains the maleimide-activated protein.

Step B: Conjugation to Molecule-SH

-

Immediately add the Molecule-SH to the purified, maleimide-activated protein.[20] Use a 1.5- to 5-fold molar excess of the sulfhydryl compound over the amount of maleimide groups.[20]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

(Optional) Quench the reaction by adding a free thiol compound like cysteine to react with any remaining maleimide groups.[20]

-

Purify the final conjugate using a desalting column or dialysis to remove excess reactants.[20]

Caption: Step-by-step amine-to-sulfhydryl conjugation.

4.2. Protocol 2: Click Chemistry Conjugation using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an amine-containing protein to an azide-functionalized molecule.

Materials:

-

Protein-NH₂

-

Azide-functionalized molecule

-

DBCO-PEGn-NHS Ester linker

-

Reaction Buffer A: PBS, pH 8.0-8.5

-

Reaction Buffer B: PBS, pH 7.4

Procedure:

Step A: Labeling Protein-NH₂ with DBCO

-

Dissolve the Protein-NH₂ in Reaction Buffer A.

-

Add a 10- to 20-fold molar excess of the DBCO-PEGn-NHS Ester to the protein solution.

-

Incubate for 1-2 hours at room temperature.

-

Remove excess linker using a desalting column equilibrated with Reaction Buffer B.

Step B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Add the azide-functionalized molecule to the DBCO-labeled protein (typically at a 1.5 to 5-fold molar excess).

-

Incubate for 4-12 hours at room temperature or overnight at 4°C.

-

Purify the final conjugate to remove unreacted components.

Characterization of PEGylated Bioconjugates

The successful synthesis of a heterobifunctional PEG-linked conjugate must be confirmed through rigorous analytical characterization.

Common Characterization Techniques:

-

Size Exclusion Chromatography (SEC): To separate the conjugate from unreacted molecules and assess for aggregation.[21]

-

Ion-Exchange Chromatography (IEX): Can be used to separate species based on charge differences, which may be altered by PEGylation.[22]

-

Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[23][24] Techniques like MALDI-TOF and ESI-MS are commonly used.[23]

-

UV-Vis Spectroscopy: To determine the concentration of the protein and, in some cases, the conjugated molecule.

-

Functional Assays: To ensure that the biological activity of the conjugated molecules is retained.

Conclusion and Future Perspectives

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation.[6] Their unique combination of dual reactivity, biocompatibility, and tunable physicochemical properties allows for the rational design of sophisticated therapeutic and diagnostic agents.[6] As our understanding of disease biology deepens, the demand for precisely engineered bioconjugates will continue to grow. Innovations in linker technology, such as the development of cleavable linkers that release their payload under specific physiological conditions, will further expand the applications of these indispensable molecular tools.[11] The continued refinement of heterobifunctional PEG linkers will undoubtedly play a pivotal role in the development of the next generation of targeted therapies and diagnostics.

References

-

Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs, 22(5), 315-329. [Link]

-

ADC Review. PEG Linkers. [Link]

-

Glick, B. (2008, July 1). The Benefits and Challenges of PEGylating Small Molecules. Pharmaceutical Technology, 32(7). [Link]

-

D'Souza, V. M., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Bioconjugate Chemistry, 32(10), 2176-2185. [Link]

-

AxisPharm. Polyethylene Glycol PEG Linkers. [Link]

-

Knop, K., et al. (2010). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Expert Opinion on Drug Delivery, 7(10), 1169-1184. [Link]

-

Creative Biolabs. What are PEG Linkers?. [Link]

-

Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1341-1349. [Link]

-

Jain, A., & Ghosh, R. (2011). Integrated Solid-Phase Synthesis and Purification of PEGylated Protein. Biomacromolecules, 12(7), 2772-2779. [Link]

-

Qu-Du, Z., et al. (2019). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Journal of The American Society for Mass Spectrometry, 30(8), 1431-1442. [Link]

-

ADC Review. (2019, April 2). What is Click Chemistry?. [Link]

-

DC Chemicals. ADCs Linker/Click Chemistry. [Link]

-

Vankayala, S. L., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Bioconjugate Chemistry, 24(3), 453-462. [Link]

-

Vankayala, S. L., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Bioconjugate Chemistry, 24(3), 453-462. [Link]

-

Gonzalez-Valdez, J., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 7, 243. [Link]

-

Ganesan, P., et al. (2015). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. American-Eurasian Journal of Toxicological Sciences, 7(2), 79-90. [Link]

-

Gonzalez-Valdez, J., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 7, 243. [Link]

-

Bloemen, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE, 9(10), e109475. [Link]

-

Jain, A., & Ghosh, R. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 195. [Link]

-

Bloemen, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE, 9(10), e109475. [Link]

-

Fichthorn, D., et al. (2015). Size of Pegylated Protein Conjugates Studied by Various Methods. Journal of Pharmaceutical Sciences, 104(8), 2533-2541. [Link]

-

Fee, C. J. (2007). Purification of PEGylated Proteins. Separation and Purification Reviews, 36(3), 307-336. [Link]

-

Technology Networks. The Development of Heterobifunctional Molecules. [Link]

-

Thermo Fisher Scientific. SM(PEG)n Crosslinkers. [Link]

-

Morbidelli, M., & Pfister, D. (2014). Process for protein PEGylation. Journal of Controlled Release, 190, 48-61. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 8. adcreview.com [adcreview.com]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. purepeg.com [purepeg.com]

- 12. benchchem.com [benchchem.com]

- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 15. purepeg.com [purepeg.com]

- 16. purepeg.com [purepeg.com]

- 17. purepeg.com [purepeg.com]

- 18. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid for ADC development

An In-depth Technical Guide to Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid for ADC Development

Authored by: A Senior Application Scientist

Abstract

The linker is a critical component of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, solubility, pharmacokinetics, and therapeutic index.[1] Among the diverse linker technologies, those incorporating polyethylene glycol (PEG) have become instrumental in optimizing ADC properties. This guide provides an in-depth technical exploration of a specific heterobifunctional PEG linker, This compound . We will dissect its molecular characteristics, delineate the rationale for its application in ADC development, provide detailed experimental protocols for its use, and discuss essential characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced PEGylation strategies to engineer next-generation ADCs.

The Molecular Profile of this compound

At the heart of any successful bioconjugation strategy lies a deep understanding of the linker's structure and physicochemical properties. This compound is a discrete PEG linker designed with specific functionalities to facilitate the controlled assembly of an ADC.

Chemical Structure and Properties

This linker is a heterobifunctional molecule, meaning it possesses two different reactive termini—a hydroxyl (-OH) group and a carboxylic acid (-COOH) group—separated by a flexible PEG chain containing an ester bond.[2][3]

-

Chemical Name: 3-[2-[2-[3-[2-(2-hydroxyethoxy)ethoxy]propanoyloxy]ethoxy]ethoxy]propanoic acid[3]

-

Molecular Formula: C₁₄H₂₆O₉[3]

| Property | Value | Source |

| Molecular Weight | 338.35 g/mol | [2][3] |

| Molecular Formula | C₁₄H₂₆O₉ | [3] |

| XLogP3 | -1.7 | [3] |

| Appearance | Viscous Liquid (Typical for similar PEG acids) | [4] |

| Solubility | Miscible with water and common organic solvents | [4] |

The structure's key feature is its amphiphilicity. The PEG chains impart excellent water solubility, while the internal ester and hydrocarbon segments provide a degree of lipophilicity. The calculated XLogP3 of -1.7 underscores its predominantly hydrophilic nature, a critical attribute for its function in ADCs.[3]

Below is a diagram illustrating the linker's structure.

Note: The DOT language does not directly support "=O" syntax for carbonyls within a node label. The above script is a conceptual representation. A more accurate chemical structure diagram would be rendered using specialized chemical drawing software.

Caption: Chemical structure of this compound.

The Strategic Role of PEG Linkers in ADC Engineering

The conjugation of a potent, often hydrophobic, cytotoxic payload to a large monoclonal antibody can introduce significant challenges, including aggregation, poor solubility, and rapid clearance.[1] PEG linkers are a powerful tool to overcome these hurdles.

Enhancing Hydrophilicity and Mitigating Aggregation

The primary function of incorporating a PEG linker is to enhance the hydrophilicity of the entire ADC construct.[1] The PEG chain forms a protective "hydration shell" around the hydrophobic payload, which serves two purposes:

-

Improves Solubility: It increases the overall water solubility of the ADC, preventing aggregation during formulation, storage, and administration.[5]

-

Masks Hydrophobicity: It shields the hydrophobic drug from the surrounding aqueous environment, which can reduce non-specific interactions and clearance mechanisms.[5]

Modulating Pharmacokinetics and Biodistribution

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) properties of biotherapeutics.[6] By increasing the hydrodynamic radius of the ADC, the PEG linker can:

-

Extend Circulation Half-Life: It reduces renal clearance and shields the ADC from proteolytic degradation and uptake by the reticuloendothelial system.[6][7]

-

Improve Tumor Accumulation: A longer half-life allows for greater accumulation of the ADC in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[8]

Studies have demonstrated a clear correlation between PEG chain length and circulation half-life. While our specific linker has a defined length, this principle underscores the importance of the PEG component.

| Conjugate | PEG Chain Length | Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction | Reference |

| HP4KM | 4 kDa | 2.5-fold | 4.5-fold | [7] |

| HP10KM | 10 kDa | 11.2-fold | 22-fold | [7] |

This table summarizes findings from a study on affibody-drug conjugates, illustrating the general principle of PEG's impact. The specific effects of the shorter this compound linker must be empirically determined but are expected to follow the same trend.

Optimizing Drug-to-Antibody Ratio (DAR)

A critical parameter in ADC design is the DAR. While a higher DAR can increase potency, it often leads to aggregation and rapid clearance due to increased hydrophobicity.[5] Hydrophilic PEG linkers enable the attachment of more drug molecules per antibody (higher DAR) without compromising the biophysical properties of the conjugate.[5][8]

Bioconjugation Strategy: A Dual-Action Approach

The heterobifunctional nature of this compound allows for a specific, sequential conjugation strategy. This is crucial for creating a well-defined ADC with a controlled DAR and minimizing product heterogeneity. The carboxylic acid terminus is typically used for antibody conjugation, while the hydroxyl terminus is reserved for payload attachment.

Caption: Sequential workflow for ADC synthesis using the heterobifunctional linker.

Phase 1: Antibody Conjugation via the Carboxylic Acid

The most common strategy for attaching a linker to an antibody is by targeting the primary amines on the side chains of lysine residues.[9] The carboxylic acid of our linker is not reactive on its own and must first be activated. The formation of an N-Hydroxysuccinimide (NHS) ester is a robust and widely used method for this purpose.[9][10]

Mechanism: The carboxylic acid reacts with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-Hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester. This activated linker can then be reacted with the antibody in a controlled aqueous buffer.

Phase 2: Payload Attachment via the Hydroxyl Group

Once the linker is securely attached to the antibody, the terminal hydroxyl group becomes the point of attachment for the cytotoxic payload. This conjugation can be achieved through several chemical strategies, depending on the payload's structure:

-

Esterification: If the payload has a carboxylic acid, it can be coupled to the linker's hydroxyl group using esterification chemistry (e.g., DCC coupling).

-

Carbonate Formation: The hydroxyl group can be activated with phosgene or a phosgene equivalent (e.g., disuccinimidyl carbonate, DSC) to form a succinimidyl carbonate, which can then react with an amine-containing payload.

-

Activation of the Hydroxyl: The hydroxyl group can be converted into a better leaving group (e.g., a mesylate or tosylate), which can then be displaced by a nucleophilic group on the payload.

The choice of chemistry must be carefully considered to ensure the stability of the resulting bond and compatibility with the payload's functional groups.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of an ADC using this compound. Note: These are generalized methods and must be optimized for your specific antibody and payload.

Protocol 1: Activation of Linker's Carboxylic Acid (NHS Ester Formation)

Objective: To convert the terminal propionic acid into an amine-reactive NHS ester.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Once complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Precipitate the product by adding cold diethyl ether.

-

Filter the precipitate and wash with cold diethyl ether.

-

Dry the resulting activated linker (Hydroxy-PEG2-...-NHS ester) under vacuum. Store immediately in a desiccator at -20°C.

Self-Validation: The product can be verified by ¹H-NMR (observing the characteristic NHS protons around 2.8 ppm) and mass spectrometry to confirm the expected molecular weight.[10]

Protocol 2: Conjugation of Activated Linker to Antibody

Objective: To conjugate the NHS-activated linker to lysine residues on the monoclonal antibody.

Materials:

-

Activated Linker from Protocol 1

-

Monoclonal Antibody (e.g., at 10 mg/mL)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system for purification

Procedure:

-

Prepare the antibody in the conjugation buffer. The buffer must be free of primary amines (e.g., Tris).

-

Dissolve the activated linker in a small amount of anhydrous DMSO or DMF.

-

Add the desired molar excess of the activated linker solution to the antibody solution while gently stirring. A typical starting point is a 5-10 fold molar excess of linker over antibody.

-

Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

-

Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS esters.

-

Purify the mAb-linker conjugate to remove excess linker and reaction byproducts using SEC or TFF, exchanging the buffer into a suitable formulation buffer (e.g., PBS, pH 7.4).

Self-Validation: The purified conjugate should be analyzed by Hydrophobic Interaction Chromatography (HIC) to determine the distribution of linker-loaded species and calculate the average linker-to-antibody ratio.

Protocol 3: Characterization of the Final ADC

Objective: To confirm the quality, purity, and DAR of the final ADC product.

Key Methodologies:

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Technique: Hydrophobic Interaction Chromatography (HIC-HPLC). The addition of the hydrophobic payload and linker increases the retention time of the antibody. Species with different DARs (DAR0, DAR2, DAR4, etc.) will separate into distinct peaks. The weighted average of these peaks gives the average DAR.

-

Alternative: UV-Vis spectroscopy can be used if the drug has a distinct absorbance peak from the antibody. By measuring absorbance at 280 nm (for the antibody) and the drug's λ_max, the DAR can be calculated.

-

-

Analysis of Aggregation:

-

Technique: Size Exclusion Chromatography (SEC-HPLC). This method separates molecules based on size. A well-formed ADC should show a single, sharp monomeric peak. The presence of early-eluting peaks indicates the formation of high-molecular-weight aggregates.

-

-

Purity and Identity Confirmation:

-

Technique: SDS-PAGE (reduced and non-reduced) can visualize the successful conjugation by a shift in the molecular weight of the antibody chains.

-

Technique: Mass Spectrometry (LC-MS) of the intact or deglycosylated ADC provides the most accurate mass measurement and confirms the identity and DAR distribution of the final product.

-

Conclusion and Future Outlook

This compound represents a sophisticated class of heterobifunctional linkers that offer precise control over ADC construction. Its discrete PEG structure provides a powerful means to enhance solubility, improve pharmacokinetics, and enable higher drug loading without compromising the stability of the conjugate.[1][] The sequential conjugation strategy facilitated by its orthogonal reactive ends—the amine-reactive carboxylic acid and the payload-receptive hydroxyl group—is a cornerstone of modern ADC chemistry, allowing for the creation of more homogeneous and clinically effective biotherapeutics. As ADC development continues to evolve, the rational design and application of such advanced linkers will remain paramount to achieving wider therapeutic windows and improved patient outcomes.

References

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.

- BenchChem. (2025). The Role of PEG Linkers in Advancing Antibody-Drug Conjugate Development: A Technical Guide.

- Kim, Y. S., et al. (2018). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Journal of the Korean Physical Society.

- Biopharma PEG. (2022). PEG Linkers & Their Applications.

- Li, X., et al. (2021).

- Li, X., et al. (2021).

- MedChemExpress. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162640832, this compound.

- PurePEG. (2025). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation.

- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydroxy-PEG2-acid: High-Purity PEG Derivative for Pharmaceutical & Chemical Applications.

- BenchChem. (2025). An In-depth Technical Guide to PEG Linkers in Bioconjugation for Researchers, Scientists, and Drug Development Professionals.

- PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.

- Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).

- Biopharma PEG. (n.d.). ADC Linkers.

- Harris, J. M., & Zalipsky, S. (1997). Poly(ethylene glycol) and related polymers monosubstituted with propionic or butanoic acids and functional derivatives thereof for biotechnical applications (U.S. Patent No. 5,672,662). U.S.

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C14H26O9 | CID 162640832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. labinsights.nl [labinsights.nl]

- 6. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. purepeg.com [purepeg.com]

- 10. US5672662A - Poly(ethylene glycol) and related polymers monosubstituted with propionic or butanoic acids and functional derivatives thereof for biotechnical applications - Google Patents [patents.google.com]

Understanding the hydrophilicity of PEG linkers

An In-depth Technical Guide to Understanding the Hydrophilicity of PEG Linkers

Authored by a Senior Application Scientist

Abstract

Poly(ethylene glycol), or PEG, is a synthetic polymer that has become an indispensable tool in modern drug development and biotechnology. Its remarkable hydrophilicity, biocompatibility, and flexible chemical structure make it an ideal linker for a wide range of applications, from enhancing the pharmacokinetic profiles of protein therapeutics to enabling the targeted delivery of small molecule drugs. This guide provides a deep dive into the fundamental principles governing the hydrophilicity of PEG linkers, offering both theoretical insights and practical, field-tested methodologies for their characterization and application. We will explore the molecular basis of PEG's water solubility, its impact on the properties of conjugated biomolecules, and the experimental techniques used to quantify its effects.

The Molecular Basis of PEG's Hydrophilicity: A Structural Perspective

The profound hydrophilicity of poly(ethylene glycol) is a direct consequence of its unique chemical structure. PEG is a polymer composed of repeating ethylene glycol units (-CH2-CH2-O-). It is this repeating ether linkage that is central to its interaction with water.

The oxygen atoms within the PEG backbone possess lone pairs of electrons, making them excellent hydrogen bond acceptors. Water molecules, being strong hydrogen bond donors, readily form hydrogen bonds with these ether oxygens. Each ethylene glycol unit can coordinate with approximately three water molecules. This extensive hydrogen bonding network is the primary reason for PEG's high water solubility.

Furthermore, the ethylene (-CH2-CH2-) portion of the repeating unit, while hydrophobic in isolation, is shielded by the highly hydrated ether groups. The flexible nature of the PEG chain allows it to adopt a random coil conformation in aqueous solution, maximizing its interaction with the surrounding water molecules and effectively creating a hydration shell around the polymer. This hydration shell is crucial for many of PEG's biological properties.

Diagram: Interaction of PEG with Water Molecules

Caption: Figure 1. Hydrogen bonding between the ether oxygens of the PEG backbone and surrounding water molecules.

The Impact of PEG Hydrophilicity on Biomolecule Properties

The process of covalently attaching PEG chains to a molecule, known as PEGylation, leverages the hydrophilicity of PEG to impart several desirable properties to the conjugated substance. This is a cornerstone of modern biopharmaceutical development.

Enhanced Solubility and Stability

Many therapeutic proteins and peptides, as well as small molecule drugs, suffer from poor water solubility. This can severely limit their clinical utility, making formulation and administration challenging. By conjugating a hydrophilic PEG linker to such molecules, their overall solubility can be dramatically increased. The PEG chain essentially acts as a "hydrophilic cloak," effectively shielding the hydrophobic regions of the drug from the aqueous environment.

Improved Pharmacokinetics and Reduced Immunogenicity

The hydration shell created by the PEG linker significantly increases the hydrodynamic radius of the conjugated molecule. This has two major consequences:

-

Reduced Renal Clearance: The increased size of the PEGylated molecule prevents its rapid filtration by the kidneys, leading to a longer circulation half-life.

-

Steric Hindrance: The flexible PEG chain creates a steric barrier that can protect the conjugated protein from enzymatic degradation and recognition by the immune system. This "stealth" effect reduces the immunogenicity of the therapeutic, a critical consideration for protein-based drugs.

Diagram: The "Stealth" Effect of PEGylation

Caption: Figure 2. PEGylation provides a steric shield, reducing immunogenicity and enzymatic degradation.

Quantifying the Hydrophilicity of PEG Linkers: Experimental Protocols

The theoretical understanding of PEG's hydrophilicity must be complemented by robust experimental methods to characterize and quantify this property. The choice of method will depend on the specific application and the nature of the PEGylated molecule.

Water Solubility Assay

This is a fundamental and direct measure of hydrophilicity. The goal is to determine the maximum concentration of a PEGylated compound that can be dissolved in an aqueous buffer.

Protocol:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of the PEGylated compound in an appropriate organic solvent (e.g., DMSO).

-

Serial Dilutions: Create a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Gentle agitation is recommended.

-

Visual Inspection and Turbidity Measurement: Visually inspect each dilution for the presence of precipitate. For a more quantitative measure, measure the turbidity of each solution using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).

-

Determination of Solubility Limit: The highest concentration that remains a clear solution (i.e., no visible precipitate and low turbidity) is considered the aqueous solubility limit.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. A more hydrophilic compound will have a shorter retention time on a nonpolar stationary phase.

Protocol:

-

Column Selection: Choose a suitable reversed-phase column (e.g., C18, C8).

-

Mobile Phase Preparation: Prepare a mobile phase gradient consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Gradient Elution: Inject the sample and elute with a gradient of increasing organic solvent concentration.

-

Data Analysis: The retention time of the PEGylated compound is inversely proportional to its hydrophilicity. This method is particularly useful for comparing the relative hydrophilicity of different PEG linkers or PEGylated conjugates.

Table 1: Comparison of Hydrophilicity Characterization Methods

| Method | Principle | Advantages | Disadvantages |

| Water Solubility Assay | Direct measurement of solubility in an aqueous medium. | Simple, direct, and physiologically relevant. | Can be time-consuming and may not be suitable for very poorly soluble compounds. |

| RP-HPLC | Separation based on hydrophobicity; shorter retention time indicates higher hydrophilicity. | High-throughput, quantitative, and provides information on purity. | Indirect measure of hydrophilicity; retention time can be influenced by other factors. |

| Contact Angle Measurement | Measurement of the angle between a water droplet and a surface coated with the PEG linker. | Provides information on surface hydrophilicity. | Requires specialized equipment and may not be representative of the behavior in solution. |

Applications in Drug Delivery: A Case Study of Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker connecting the antibody to the cytotoxic payload plays a critical role. The hydrophilicity of the linker is a key design parameter.

-

Hydrophobic Payloads: Many potent cytotoxic drugs are highly hydrophobic. Attaching them to an antibody can lead to aggregation and poor solubility of the resulting ADC.

-

The Role of PEG Linkers: Incorporating a PEG linker can significantly mitigate these issues. The hydrophilic PEG chain can offset the hydrophobicity of the payload, improving the overall solubility and stability of the ADC. This can lead to improved manufacturing processes, better formulation stability, and a more favorable pharmacokinetic profile.

Diagram: The Role of a Hydrophilic PEG Linker in an ADC

Caption: Figure 3. A hydrophilic PEG linker improves the properties of an ADC by counteracting the hydrophobicity of the payload.

Conclusion

The hydrophilicity of PEG linkers is a powerful and versatile property that has been harnessed to address some of the most significant challenges in drug development. By understanding the molecular basis of this property and employing robust experimental methods for its characterization, researchers can rationally design and optimize PEGylated therapeutics with improved solubility, stability, and pharmacokinetic profiles. As our ability to engineer complex biomolecules continues to advance, the judicious use of hydrophilic linkers like PEG will undoubtedly remain a critical strategy for translating innovative science into effective medicines.

References

A Senior Application Scientist's Guide to the Non-Immunogenic Properties of Polyethylene Glycol (PEG) Linkers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) has been a cornerstone of drug delivery for decades, prized for its ability to extend the circulation half-life and improve the stability of therapeutic molecules through a process known as PEGylation.[1][2][3][4] This hydrophilic polymer creates a protective "stealth" layer, shielding conjugated drugs from enzymatic degradation and renal clearance.[2][5] However, the once-held dogma of PEG as a biologically inert entity has been challenged by mounting evidence of its potential immunogenicity.[1][6] A significant portion of the population has pre-existing anti-PEG antibodies, and repeated administration of PEGylated therapeutics can induce immune responses, leading to accelerated blood clearance (ABC) and reduced efficacy.[1][7][8] This guide provides an in-depth technical analysis of the mechanisms underlying PEG immunogenicity, the factors that govern these responses, and scientifically-grounded strategies to design, validate, and implement PEG linkers with minimal immunogenic potential.

The PEG Dilemma: From "Stealth" Polymer to Immunological Target

The primary benefit of PEGylation is the creation of a hydration shell around the therapeutic molecule. This steric shield effectively increases the hydrodynamic size of the conjugate, which reduces renal filtration and limits access by proteolytic enzymes and the mononuclear phagocyte system (MPS).[1][2] The result is a longer systemic circulation time, allowing for reduced dosing frequency and potentially enhanced therapeutic efficacy.[1][3]

Despite these advantages, the widespread use of PEG in pharmaceuticals, cosmetics, and processed foods has led to an unexpected consequence: the prevalence of pre-existing anti-PEG antibodies in 4.5% to 72% of the treatment-naïve population.[7] These antibodies, primarily of the IgM and IgG isotypes, can recognize and bind to the PEG moiety of a therapeutic, triggering a cascade of adverse immunological events.[7][9]

Key Clinical Consequences of Anti-PEG Antibodies:

-

Accelerated Blood Clearance (ABC): This is the most well-documented consequence. Anti-PEG antibodies, particularly IgM, opsonize the PEGylated drug, leading to its rapid uptake by Kupffer cells in the liver and clearance from circulation.[7][10][11] This can drastically reduce drug exposure and therapeutic benefit.[1][9]

-

Reduced Efficacy: By promoting rapid clearance, anti-PEG antibodies prevent the drug from reaching its target tissue in sufficient concentrations, leading to a loss of efficacy.[1][3][9]

-

Hypersensitivity Reactions (HSRs): The formation of immune complexes between anti-PEG antibodies and the PEGylated drug can activate the complement system, leading to the release of anaphylatoxins (C3a, C5a) and potentially causing infusion reactions or, in rare cases, life-threatening anaphylaxis.[7][9][10]

-

Cross-Reactivity: Antibodies generated against one PEGylated therapeutic can cross-react with other PEGylated drugs administered subsequently, complicating future treatment options.[7]

Mechanisms of Anti-PEG Antibody Induction

The immune response to PEG is complex and can be triggered through multiple pathways. While free PEG is considered weakly immunogenic, its conjugation to a carrier molecule like a protein or nanoparticle significantly enhances its ability to elicit an immune response, acting as a hapten.[2][4][12]

-

T-Cell Independent (TI) Type 2 Response: This is considered a primary mechanism, especially for PEG on nanoparticles or liposomes.[11][13] The repetitive, organized structure of PEG chains can cross-link B-cell receptors (BCRs) on marginal zone B-cells, leading to their activation and differentiation into short-lived plasma cells that primarily secrete low-affinity IgM antibodies.[14] This pathway is rapid and does not require T-cell help.[7]

-

T-Cell Dependent (TD) Response: When PEG is conjugated to a protein, the entire complex can be internalized by antigen-presenting cells (APCs).[1] The protein component is processed into peptides and presented on MHC class II molecules to helper T-cells. These activated T-cells then provide help to B-cells that have recognized the PEG moiety (or the protein), leading to a more robust immune response. This TD pathway results in germinal center reactions, affinity maturation, isotype switching to produce high-affinity IgG antibodies, and the generation of long-lived memory B-cells.[7][11]

Factors Influencing the Immunogenicity of PEG Linkers

The decision to use a PEG linker is not a one-size-fits-all solution. Several physicochemical and structural parameters of the PEG itself, as well as extrinsic factors, critically influence its immunogenic potential.[14] Understanding these factors is paramount for rational drug design.

| Factor | Influence on Immunogenicity | Scientific Rationale & Causality |

| Molecular Weight (MW) | Higher MW (>20 kDa) is generally less immunogenic.[5] | Larger PEG chains provide more effective steric shielding of the core molecule, hindering immune recognition.[5] Conversely, smaller PEGs (<20 kDa) may have more exposed terminal groups that can be recognized by the immune system.[5] However, some studies suggest very high MW PEGs (e.g., 40 kDa) can also be immunogenic.[7] |

| Architecture | Branched or "comb-shaped" PEGs are often less immunogenic than linear PEGs.[5][15] | Branched structures create a denser, brush-like coating that more effectively masks the underlying therapeutic and sterically hinders access for antibodies and immune cells.[5] |

| Terminal Group | Methoxy-terminated PEGs (mPEG) are standard, but hydroxy-terminated PEGs (HO-PEG) may generate lower levels of backbone-specific IgM.[1][7] | The terminal group can act as an epitope. While mPEG is common, altering this end-group can change how the immune system recognizes the polymer.[12] The benefit of lower IgM with HO-PEG can be offset by higher complement activation.[7] |

| Conjugated Molecule | The immunogenicity of the carrier molecule itself is a major driver.[12][15] | Non-human proteins (e.g., asparaginase) conjugated to PEG are more likely to induce a strong TD response, leading to anti-PEG antibody formation.[1] Conversely, PEG conjugated to a cytotoxic payload (e.g., doxorubicin) can suppress the B-cell response by killing the cells that recognize it.[7][16] |

| Dosing & Administration | Route and frequency of administration impact the immune response.[15] | Subcutaneous administration is often considered more immunogenic than intravenous (IV) administration.[15] Repeated injections, especially after a priming dose, are known to elicit the ABC phenomenon.[7][14] |

Experimental Protocols for Assessing PEG Immunogenicity

A robust immunogenicity risk assessment requires validated, sensitive, and specific assays. The cornerstone of this assessment is the detection and characterization of anti-PEG antibodies in preclinical and clinical samples.

Protocol: Tiered Approach for Anti-PEG Antibody (APA) Detection

This multi-step approach is designed to minimize false positives and confirm the specificity of the antibody response.

A. Screening Assay: Direct ELISA for Total APAs

Causality: The goal is to sensitively detect all potential anti-PEG binding antibodies (IgM and IgG). A high-binding plate is coated with a PEGylated molecule (often one not related to the therapeutic to ensure PEG specificity) to capture antibodies from the serum sample.

-

Plate Coating: Coat high-binding 96-well ELISA plates with 100 µL/well of 10 µg/mL Biotin-PEG in PBS. Incubate overnight at 4°C. Wash plates 3x with PBS containing 0.05% Tween-20 (PBST).

-

Streptavidin Binding: Add 100 µL/well of 1 µg/mL Streptavidin-HRP in PBST. Incubate for 1 hour at room temperature (RT). Wash 3x with PBST. Self-Validation Note: This step ensures oriented and stable binding of the Biotin-PEG.

-

Blocking: Block non-specific sites by adding 200 µL/well of 1% BSA in PBST. Incubate for 2 hours at RT. Wash 3x with PBST.

-

Sample Incubation: Add 100 µL of diluted patient/animal serum (typically 1:100 in 1% BSA/PBST) to each well. Include positive and negative controls. Incubate for 2 hours at RT.

-

Detection: Wash plates 5x with PBST. Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.

-

Readout: Stop the reaction with 50 µL of 2N H₂SO₄. Read absorbance at 450 nm. A sample is considered positive if its signal is above a pre-determined cut-point (calculated from a panel of negative controls).

B. Confirmatory Assay: Competitive Inhibition ELISA

Causality: This step confirms that the signal from the screening assay is specific to PEG. Samples that screen positive are pre-incubated with an excess of free PEG polymer. If the antibodies are truly specific to PEG, the free polymer will bind to them, preventing them from binding to the PEG-coated plate and thus reducing the signal.

-

Sample Pre-incubation: For each screening-positive sample, prepare two aliquots. To one, add an excess of free mPEG (e.g., 500 µg/mL final concentration). To the other, add assay buffer. Incubate for 1 hour at RT.

-

ELISA Protocol: Proceed with the direct ELISA protocol as described above (steps 4-6), using the pre-incubated samples.

-

Analysis: Calculate the percent inhibition for each sample: (1 - (Signal with PEG / Signal without PEG)) * 100. A sample is confirmed positive if the inhibition is above a pre-defined confirmatory cut-point (e.g., >32.2%).[17]

C. Characterization Assays

For confirmed positive samples, further characterization can provide crucial insights:

-

Titration: Serially diluting the sample to determine the relative concentration of anti-PEG antibodies.

-

Isotyping: Using isotype-specific secondary antibodies (e.g., anti-human IgG, anti-human IgM) in the ELISA to determine the class of the antibody response.[18][19]

-

Neutralizing Antibody (NAb) Assay: Assessing whether the anti-PEG antibodies impact the drug's function, for example, by measuring accelerated clearance in an animal model or inhibition in a cell-based activity assay.

Advanced Strategies and Future Outlook